5,6-二羟基-2-甲基嘧啶-4-羧酸甲酯

描述

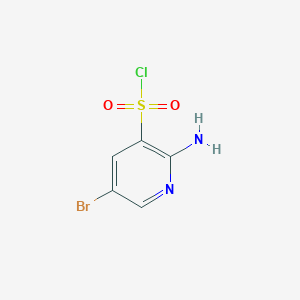

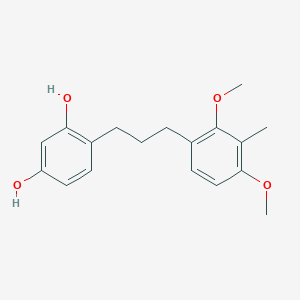

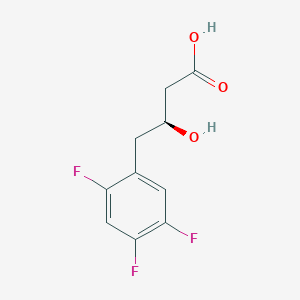

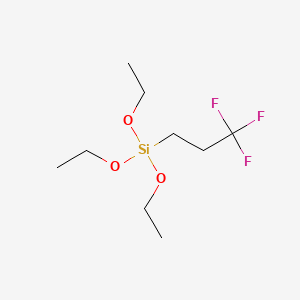

Methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate is a chemical compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to pyridine. The specific structure of this compound includes a pyrimidine ring with two hydroxyl groups at the 5 and 6 positions, a methyl group at the 2 position, and a carboxylate group at the 4 position. While the provided papers do not directly discuss this exact compound, they do provide insights into similar pyrimidine derivatives and their properties, which can be extrapolated to hypothesize about the characteristics of Methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be complex and may involve multiple steps, including the use of catalysts and specific reaction conditions. For example, the synthesis of related compounds such as methyl 4-aminopyrrole-2-carboxylates involves a relay catalytic cascade reaction , while the synthesis of 6-methyl-1,2,3,4-tetrahydro-N-aryl-2-oxo/thio-4-arylpyrimidine-5-carboxamides is catalyzed by uranyl nitrate hexahydrate under ultrasonic conditions . These methods suggest that the synthesis of Methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate could also involve catalytic systems and specific reaction media to achieve the desired product.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is often determined using techniques such as X-ray diffraction and quantum chemical DFT analysis . These methods allow for the identification of the crystal structure and the conformation of the molecule. The presence of functional groups such as hydroxyl and carboxylate can influence the molecular conformation and intermolecular interactions, which are crucial for the compound's properties and potential applications.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including nucleophilic substitutions and the formation of salts and esters . The reactivity of the hydroxyl and carboxylate groups in Methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate would likely allow for similar reactions, potentially leading to the formation of new compounds with different properties and applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be influenced by their molecular structure and the nature of their substituents. For instance, the lipophilicity of methylated pyridazine carboxylic acids is affected by the presence of methyl groups . Similarly, the hydroxyl and methyl groups in Methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate would contribute to its solubility, reactivity, and potential biological activity. The compound's ability to form hydrogen bonds and its electronic structure would also be important factors in determining its properties.

科学研究应用

药理遗传学和抗叶酸疗法的个性化

药理遗传学探索通过基因多态性优化治疗,重点关注变异如何影响药物疗效和毒性。5,10-亚甲基四氢叶酸还原酶 (MTHFR) 在一碳代谢中起着至关重要的作用,影响抗叶酸和氟嘧啶疗法的有效性。研究强调了在使用甲氨蝶呤和 5-氟尿嘧啶等药物进行个性化治疗时考虑 MTHFR 多态性(如 C677T 和 A1298C)的重要性,以改善结果和减轻不良反应 (De Mattia & Toffoli, 2009).

DNA 甲基化和表观遗传修饰

DNA 甲基化是一种至关重要的表观遗传修饰,涉及向胞嘧啶添加甲基。这个过程可以调节基因表达,并在癌症中产生影响,其中可能会出现异常的甲基化模式。DNA 甲基转移酶抑制剂,如 5-氮杂胞苷和 5-氮杂-2'-脱氧胞苷,已显示出通过逆转高甲基化来恢复正常基因功能和发挥抗肿瘤作用的前景。这些发现强调了在恶性肿瘤中靶向 DNA 甲基化的治疗潜力 (Goffin & Eisenhauer, 2002).

吡喃并[2,3-d]嘧啶衍生物的合成和应用

吡喃嘧啶核心由于其生物利用度和合成多功能性,是药物化学中一个有价值的支架。最近的研究强调了在合成各种吡喃并[2,3-d]嘧啶衍生物中使用杂化催化剂,展示了这些化合物在开发新药中的潜力。此类研究突出了创新合成方法在创建具有潜在治疗应用的分子中的重要性 (Parmar, Vala, & Patel, 2023).

安全和危害

The compound is classified under the GHS07 hazard class . It has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and in case of contact with eyes, rinse cautiously with water for several minutes .

作用机制

Target of Action

Methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate, also known as 5,6-Dihydroxy-2-methyl-pyrimidine-4-carboxylic acid methyl ester, is a derivative of pyrimidines It’s known that pyrimidine derivatives have a wide range of biological activities and can interact with various targets .

Mode of Action

It’s known that pyrimidine derivatives can interact with their targets in various ways, leading to different biological effects .

Biochemical Pathways

It’s known that pyrimidine derivatives can affect various biochemical pathways due to their wide range of biological activities .

Pharmacokinetics

The compound’s molecular weight (18415) suggests that it may have good bioavailability .

Result of Action

It’s known that pyrimidine derivatives can have various biological effects, including anticancer and antihypertensive activities .

Action Environment

It’s known that factors such as temperature, ph, and the presence of other compounds can influence the action of pyrimidine derivatives .

属性

IUPAC Name |

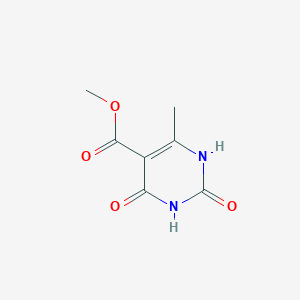

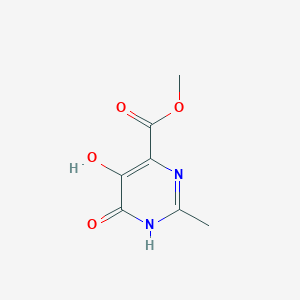

methyl 5-hydroxy-2-methyl-6-oxo-1H-pyrimidine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4/c1-3-8-4(7(12)13-2)5(10)6(11)9-3/h10H,1-2H3,(H,8,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQAHIISJGSVKRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C(=O)N1)O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80716394 | |

| Record name | Methyl 5-hydroxy-2-methyl-6-oxo-3,6-dihydropyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80716394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

878158-18-0 | |

| Record name | Methyl 5-hydroxy-2-methyl-6-oxo-3,6-dihydropyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80716394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(Cyclopropylsulfanyl)phenyl]acetic acid](/img/structure/B3030119.png)

![ethyl 5-methyl-2-[4-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylate](/img/structure/B3030122.png)